molecular formula C19H22N4O2 B2593310 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea CAS No. 1448128-79-7

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2593310
CAS No.: 1448128-79-7
M. Wt: 338.411
InChI Key: HKBIWBBSNAHRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Affinity for Human β-Amyloid Plaques

A study by Cai et al. (2007) explored the synthesis of imidazo[1,2-a]pyridin derivatives, focusing on their affinity toward human Aβ plaques. This research is significant for its implications in developing sensitive positron emission tomography radioligands for imaging human Aβ plaques in Alzheimer's disease (Cai et al., 2007).

Antiulcer Agent Research

Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents. Their work highlights the diverse potential of imidazo[1,2-a]pyridine derivatives in medical applications (Starrett et al., 1989).

Fluorescent Probes for Mercury Ion

Shao et al. (2011) reported on the one-pot synthesis of imidazo[1,2-a]pyridine derivatives, demonstrating their effectiveness as fluorescent probes for mercury ion detection. This research offers potential applications in environmental monitoring and analytical chemistry (Shao et al., 2011).

Orthogonal Synthesis of Polyfunctionalized Pyrroles and Thiophenes

Cheng et al. (2010) explored the orthogonal synthesis of polyfunctionalized pyrroles and thiophenes using imidazo[1,5-a]pyridine derivatives. This work contributes to the field of organic synthesis, offering new methods for creating complex molecules (Cheng et al., 2010).

Catalytic Properties in Ruthenium Complexes

Mejuto et al. (2015) discussed the preparation of ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand, demonstrating their catalytic activity in the reduction of ketones and aldehydes. This research opens up possibilities for new catalysts in chemical reactions (Mejuto et al., 2015).

Properties

IUPAC Name

1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-3-22(14-16-13-20-18-6-4-5-11-23(16)18)19(24)21-12-15-7-9-17(25-2)10-8-15/h4-11,13H,3,12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBIWBBSNAHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.